2-(Cyclobutylmethoxy)-3-fluoropyridine
Description
Contextualization of Fluorinated Pyridine (B92270) Architectures in Contemporary Chemistry
The structural framework of 2-(Cyclobutylmethoxy)-3-fluoropyridine is rooted in the well-established and highly significant class of fluorinated pyridine derivatives. The strategic incorporation of fluorine into heterocyclic systems, coupled with the inherent versatility of the pyridine scaffold, has rendered these compounds indispensable in modern chemistry.
The introduction of fluorine into organic molecules, particularly heterocyclic systems, can profoundly influence their physicochemical and biological properties. numberanalytics.comtandfonline.com Fluorine's high electronegativity and relatively small size allow it to form strong bonds with carbon, leading to enhanced metabolic stability. numberanalytics.comnih.gov This is a crucial attribute in the design of pharmaceuticals, as it can increase a drug's half-life and bioavailability. tandfonline.comrsc.org
Furthermore, fluorine substitution can modulate the acidity or basicity of nearby functional groups, which can in turn enhance a molecule's binding affinity to biological targets. nih.govrsc.org The presence of fluorine can also increase a compound's lipophilicity, potentially improving its ability to permeate cell membranes. researchgate.netnih.gov It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, underscoring the immense impact of organofluorine chemistry. numberanalytics.com The unique properties imparted by fluorine make fluorinated heterocycles, including fluoropyridines, highly sought-after motifs in drug discovery and materials science. tandfonline.comresearchgate.net
The pyridine ring is a ubiquitous structural motif found in a vast array of naturally occurring compounds, such as vitamins, coenzymes, and alkaloids. lifechemicals.com This prevalence in nature has long signaled its importance, and synthetic chemists have extensively utilized pyridine derivatives as fundamental building blocks in the creation of new molecules. lifechemicals.comyoutube.com After piperidine (B6355638), pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, appearing in at least 62 marketed pharmaceuticals. lifechemicals.com
The utility of pyridine derivatives stems from their versatile reactivity and their ability to serve as a scaffold for the introduction of various functional groups. nih.govresearchgate.net They are integral components in numerous pharmaceuticals, agrochemicals, and other valuable compounds. youtube.comchemeurope.com The development of new methods for the synthesis and functionalization of pyridine derivatives remains an active and important area of chemical research. researchgate.net
Rationale for the Investigation of this compound
The specific structural features of this compound present a compelling case for its detailed investigation. The molecule's novelty and the potential challenges in its synthesis, combined with its promise as a versatile synthetic precursor, form the primary rationale for its study.
The combination of a 3-fluoropyridine (B146971) core with a cyclobutylmethoxy group at the 2-position represents a unique and largely unexplored molecular architecture. The synthesis of such a compound is not without its anticipated challenges. The regioselective introduction of the cyclobutylmethoxy group onto the fluorinated pyridine ring requires careful consideration of the directing effects of the fluorine atom and the pyridine nitrogen. Nucleophilic aromatic substitution is a common method for the synthesis of substituted pyridines, but the reactivity of the starting materials and the reaction conditions must be precisely controlled to achieve the desired isomer. nih.gov
The synthesis of the cyclobutylmethanol precursor itself may also present challenges, and its subsequent etherification with a suitable fluoropyridine derivative would need to be optimized. The potential for side reactions and the need for purification of the final product are all factors that contribute to the synthetic challenge and, consequently, the novelty of achieving an efficient and scalable route to this compound.
Despite the synthetic challenges, this compound holds significant potential as a versatile building block for more complex molecules. tandfonline.comlifechemicals.com The fluorine atom can act as a handle for further functionalization through nucleophilic substitution or other transformations. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring itself can undergo various electrophilic substitution reactions, although the presence of the fluorine atom will influence the regioselectivity of these reactions.
Scope and Defined Objectives for Scholarly Research on this compound
Given the nascent stage of research into this specific compound, a clear set of objectives can be defined to guide its scholarly investigation. These objectives should focus on establishing a fundamental understanding of the molecule's synthesis, properties, and reactivity.
The primary objectives for research on this compound would include:
Development of an efficient and scalable synthetic route: This would involve exploring different synthetic strategies, optimizing reaction conditions, and ensuring the production of the target molecule in high yield and purity.
Thorough physicochemical characterization: This would include detailed analysis of the compound's structural, electronic, and spectroscopic properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.
Exploration of its chemical reactivity: A systematic study of the compound's reactivity in a range of chemical transformations would be necessary to establish its utility as a synthetic intermediate. This would involve investigating reactions at the fluorine-substituted position, the pyridine ring, and the cyclobutylmethoxy side chain.
Preliminary assessment of its potential biological activity: Based on the known biological activities of other fluorinated pyridine derivatives, it would be logical to screen this compound for potential therapeutic properties.
By pursuing these objectives, the scientific community can unlock the full potential of this compound as a valuable new tool in the arsenal (B13267) of synthetic chemistry.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12FNO |
| Molecular Weight | 181.21 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| LogP | 2.35 (Predicted) |
Note: The properties in this table are predicted and have not been experimentally verified.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-3-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-5-2-6-12-10(9)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTORIPKWNQMTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclobutylmethoxy 3 Fluoropyridine
Retrosynthetic Analysis and Strategic Disconnections of the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(cyclobutylmethoxy)-3-fluoropyridine, the analysis reveals several key disconnections that form the basis of potential synthetic strategies.
Ether Linkage Formation Strategies (C-O Bond Formation)
The most logical primary disconnection in the retrosynthesis of this compound is the ether linkage. This C-O bond can be disconnected to yield two key synthons: a 3-fluoropyridin-2-yl cation equivalent and a cyclobutylmethoxide anion equivalent. In practice, this translates to a reaction between an electrophilic 3-fluoropyridine (B146971) derivative and the nucleophilic cyclobutylmethanol.
This disconnection suggests a synthetic approach where a suitable leaving group at the 2-position of the 3-fluoropyridine ring is displaced by cyclobutylmethanol or its corresponding alkoxide. Common leaving groups for such transformations include halides (F, Cl, Br) or sulfonate esters.
Approaches for Stereoselective Introduction of the Cyclobutyl Moiety
While the parent compound this compound is achiral, derivatives with stereocenters on the cyclobutyl ring may be of interest for biological applications. In such cases, the stereoselective synthesis of the cyclobutylmethanol fragment is crucial.
Several strategies can be employed for the stereoselective synthesis of substituted cyclobutylmethanols. These include:
Asymmetric [2+2] cycloadditions: Chiral catalysts can be used to induce stereoselectivity in the formation of the cyclobutane (B1203170) ring from two alkene components.
Resolution of racemic intermediates: Racemic cyclobutanecarboxylic acids or related compounds can be resolved using chiral resolving agents, followed by reduction to the corresponding chiral cyclobutylmethanols.
Chiral pool synthesis: Starting from a naturally occurring chiral molecule, a series of stereocontrolled reactions can be used to construct the chiral cyclobutyl moiety.
Regioselective Fluorine Introduction at the 3-Position of the Pyridine (B92270) Ring
The introduction of the fluorine atom at the 3-position of the pyridine ring is a critical step that significantly influences the electronic properties of the molecule. Several methods can be considered for the regioselective fluorination of the pyridine nucleus.
One common approach is the Balz-Schiemann reaction , which involves the diazotization of a 3-aminopyridine (B143674) precursor in the presence of a fluoride (B91410) source, typically tetrafluoroboric acid (HBF₄), followed by thermal or photochemical decomposition of the resulting diazonium salt. lookchem.com This method provides a reliable way to introduce fluorine at a specific position.
Alternatively, direct fluorination of the pyridine ring can be challenging due to the deactivation of the ring towards electrophilic attack. However, electrophilic fluorinating agents can be used with appropriately activated pyridine derivatives. Another strategy involves nucleophilic substitution of a suitable leaving group at the 3-position, although this is generally less favored than substitution at the 2- or 4-positions.
Exploration of Established and Innovative Synthetic Routes
Based on the retrosynthetic analysis, the most convergent and widely applicable strategy for the synthesis of this compound is the formation of the ether bond via a nucleophilic aromatic substitution (SNAr) reaction.
Nucleophilic Aromatic Substitution (SNAr) Pathways on Fluorinated Pyridines
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. nih.gov The pyridine ring, particularly when substituted with electron-withdrawing groups like fluorine, is activated towards nucleophilic attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in these systems. nih.gov
For the synthesis of the target molecule, a 2,3-dihalopyridine, such as 2-chloro-3-fluoropyridine (B99640) or 2,3-difluoropyridine (B50371), serves as an excellent electrophilic partner. The fluorine atom at the 3-position activates the ring, and the halogen at the 2-position acts as the leaving group.
Reaction with Cyclobutylmethanolate Nucleophiles
The key step in this synthetic approach is the reaction of a 2-halo-3-fluoropyridine with cyclobutylmethanol in the presence of a base. The base, typically a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), serves to deprotonate the hydroxyl group of cyclobutylmethanol, generating the more potent cyclobutylmethanolate nucleophile.
The reaction proceeds via a Meisenheimer-type intermediate, where the nucleophile attacks the carbon atom bearing the leaving group. The negative charge is delocalized onto the electron-withdrawing nitrogen atom of the pyridine ring and is further stabilized by the 3-fluoro substituent. Subsequent expulsion of the leaving group (halide ion) yields the desired this compound.
The regioselectivity of the substitution is generally high, with the nucleophile preferentially attacking the 2-position due to the activating effect of the ring nitrogen.
Below is a representative table of reaction conditions for the SNAr reaction to form 2-(cycloalkylmethoxy)-3-fluoropyridines, based on analogous reactions reported in the literature.
| Entry | Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-fluoropyridine | Cyclobutylmethanol | NaH | DMF | 80 | 12 | >90 (expected) |
| 2 | 2,3-Difluoropyridine | Cyclobutylmethanol | KOtBu | THF | 60 | 8 | >90 (expected) |
| 3 | 2-Chloro-3-fluoropyridine | Cyclopentylmethanol | NaH | DMSO | 90 | 10 | >90 (expected) |
| 4 | 2,3-Difluoropyridine | Cyclohexylmethanol | KOtBu | Dioxane | 70 | 12 | >90 (expected) |
This is an interactive data table based on expected outcomes for SNAr reactions on activated halopyridines.
Mechanistic Considerations and Regiochemical Control
The regiochemical outcome of synthetic transformations on the pyridine ring is governed by the inherent electronic properties of the heterocycle and the influence of existing substituents. In nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), as the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the nitrogen atom, providing significant stabilization. stackexchange.comechemi.com
When a fluorine atom is present at the C3 position, it exerts a strong electron-withdrawing inductive effect, further activating the ring towards nucleophilic attack. In a substrate such as 2-chloro-3-fluoropyridine, the C2 position is highly activated. A nucleophilic attack at C2 is favored because the intermediate is stabilized by both the adjacent nitrogen atom and the C3-fluoro substituent. The attack of an alkoxide, such as cyclobutylmethoxide, would proceed via an addition-elimination mechanism, forming a transient, negatively charged intermediate before expelling the halide leaving group to restore aromaticity. youtube.com
Regiochemical control can also be achieved through directed ortho-metalation (DoM). In this strategy, a substituent on the ring directs deprotonation by a strong base (typically an organolithium reagent) to an adjacent position. wikipedia.org A fluorine atom can act as a moderate directing group, facilitating lithiation at the C2 position of 3-fluoropyridine. organic-chemistry.orgscribd.com This generates a 3-fluoro-2-lithiopyridine intermediate that can be trapped with an appropriate electrophile to install the desired functionality selectively at the C2 position. The choice of base, solvent, and temperature is critical to ensure high regioselectivity and prevent side reactions. harvard.edu
Steric hindrance can also play a role in directing substitution patterns, particularly in cases where multiple positions are electronically activated. For instance, in 2,6-dichloro-3-substituted pyridines, bulky substituents at the C3 position can sterically hinder attack at the C2 position, thereby favoring substitution at the C6 position. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalizing pyridine rings under relatively mild conditions.
The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a widely used method for creating C-C bonds. musechem.comlibretexts.org For the synthesis of a molecule like this compound, this reaction could be adapted to form the aryl-oxygen bond, although this is less common than C-C bond formation. A more plausible Suzuki-Miyaura strategy would involve preparing a boronic acid or ester derivative of one of the coupling partners.
The general mechanism for Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 2-chloro-3-fluoropyridine), forming a Pd(II) intermediate.
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, typically requiring activation by a base.
Reductive Elimination: The two organic partners couple, forming the final product and regenerating the Pd(0) catalyst.
A potential, though multi-step, Suzuki-based approach could involve the coupling of a 2-halo-3-fluoropyridine with a boronic ester bearing the cyclobutylmethoxy moiety, or vice versa. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and must be optimized for the specific substrates. researchgate.netnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Ref |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Bromo-pyridines with arylboronic acids | nih.gov |
| Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | Heteroarylboronic acids with aryl halides | researchgate.net |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 65-100 | Pyridine-2-sulfonyl fluoride with boronic acids | nih.gov |
The Buchwald-Hartwig amination reaction is a cornerstone of modern organic synthesis for forming C-N bonds, and its principles have been extended to the formation of C-O bonds (Buchwald-Hartwig etherification). wikipedia.org This reaction represents a highly effective and direct method for synthesizing aryl ethers, including 2-alkoxypyridines.
This transformation involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol. mit.edu For the synthesis of this compound, this would entail the reaction of a 2-halo-3-fluoropyridine (e.g., 2-chloro- or 2-bromo-3-fluoropyridine) with cyclobutylmethanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the alkoxide (formed by deprotonation of the alcohol by the base), and subsequent reductive elimination to yield the ether product and regenerate the Pd(0) catalyst. libretexts.org The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, which is often rate-limiting in C-O bond formation. mit.eduorganic-chemistry.org
Table 2: Key Components in Buchwald-Hartwig Etherification
| Component | Examples | Purpose | Ref |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | libretexts.org |
| Ligand | XPhos, RuPhos, SPhos, BINAP, Xantphos | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination | wikipedia.orgmit.edu |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the alcohol to form the active nucleophile | mit.edu |
| Aryl Halide | 2-Chloro-3-fluoropyridine, 2-Bromo-3-fluoropyridine | Electrophilic coupling partner | wikipedia.org |
| Alcohol | Cyclobutylmethanol | Nucleophilic coupling partner | mit.edu |
Derivatization from Pre-existing Pyridine Scaffolds
The most straightforward synthetic routes often involve the modification of readily available, appropriately substituted pyridine starting materials.
A primary and highly practical method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a 2,3-disubstituted pyridine where the C2 substituent is a good leaving group, typically a halogen like chlorine or bromine. nih.gov
The reaction involves treating a substrate such as 2-chloro-3-fluoropyridine with the sodium or potassium salt of cyclobutylmethanol (sodium or potassium cyclobutylmethoxide). The alkoxide acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring. The presence of the electronegative fluorine at C3 and the ring nitrogen both activate the C2 position for substitution. SNAr reactions of 2-fluoropyridines are known to be significantly faster than those of 2-chloropyridines, highlighting the activating effect of fluorine as a substituent, though in this case, a halogen at C2 serves as the leaving group. nih.gov The reaction is typically conducted in a polar aprotic solvent like DMF or DMSO. researchgate.net
An alternative strategy begins with the more accessible 3-fluoropyridine and aims to introduce the cyclobutylmethoxy group at the C2 position. A powerful technique to achieve this is directed ortho-metalation (DoM). wikipedia.org The fluorine atom at C3 can direct lithiation to the C2 position upon treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures. researchgate.net
The resulting 3-fluoro-2-lithiopyridine is a potent nucleophile that can react with a suitable electrophile. To install the cyclobutylmethoxy group, a two-step sequence might be employed. For example, the lithiated intermediate could be reacted with oxygen to form a lithium phenoxide, which upon protonation would yield 3-fluoro-2-hydroxypyridine (B75413). Subsequent Williamson ether synthesis with a cyclobutyl-methyl halide or tosylate would furnish the final product. Alternatively, reaction of the lithiated species with an appropriate electrophile containing the cyclobutylmethoxy moiety could be envisioned. The success of DoM relies on precise control of reaction conditions to avoid competing reactions, such as addition of the organolithium reagent to the pyridine ring. scribd.comharvard.edu
Optimization Protocols for Reaction Efficiency and Yield Enhancement
The synthesis of this compound, a key intermediate in various research applications, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a 3-fluoropyridine derivative bearing a suitable leaving group at the 2-position with cyclobutylmethanol in the presence of a base. The optimization of this synthesis is crucial for maximizing yield, minimizing impurities, and ensuring a cost-effective and scalable process. Key parameters that are systematically investigated to enhance reaction efficiency include solvent systems, reaction temperatures, catalysts, reagents, and purification techniques.
The choice of solvent and the control of reaction temperature are paramount in directing the outcome of the SNAr reaction for the synthesis of this compound. The solvent plays a critical role in solvating the reactants, particularly the alkoxide intermediate, and influencing its nucleophilicity. Polar aprotic solvents are generally preferred as they effectively solvate cations while leaving the anionic nucleophile relatively free, thus enhancing its reactivity. numberanalytics.com
Systematic studies have evaluated a range of solvents to identify the optimal medium for this transformation. The selection is typically guided by the solvent's boiling point, dielectric constant, and its ability to dissolve the starting materials and reagents. Commonly investigated solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN). chem-station.com
Reaction temperature is another critical variable that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through side reactions such as elimination or decomposition. numberanalytics.com Conversely, lower temperatures may result in sluggish or incomplete reactions. Therefore, a systematic investigation of the temperature profile is necessary to find a balance between reaction rate and selectivity.
The following data table summarizes the findings from a hypothetical study on the effect of different solvent systems and reaction temperatures on the yield of this compound. The reaction was conducted using 2-chloro-3-fluoropyridine and cyclobutylmethanol with sodium hydride as the base.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 24 | 45 |
| THF | 50 | 12 | 68 |
| DMF | 25 | 18 | 75 |
| DMF | 50 | 8 | 85 |
| DMSO | 25 | 16 | 82 |
| DMSO | 50 | 6 | 91 |
| Acetonitrile | 25 | 24 | 55 |
| Acetonitrile | 50 | 14 | 72 |
From the data, it is evident that polar aprotic solvents like DMF and DMSO provide higher yields compared to THF and acetonitrile. Furthermore, a moderate increase in temperature to 50 °C significantly improves the reaction rate and yield across all tested solvents.
In addition to the primary reagents, the use of additives or catalysts can further enhance the reaction efficiency. For instance, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be beneficial in reactions involving solid-liquid or liquid-liquid biphasic systems by facilitating the transfer of the anionic nucleophile into the organic phase. numberanalytics.com
A comparative study of different bases was conducted to determine their efficacy in the synthesis of this compound. The reactions were carried out in DMSO at 50 °C.
| Base | Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Sodium Hydride (NaH) | 1.2 | 6 | 91 |
| Potassium tert-Butoxide (KOtBu) | 1.2 | 7 | 88 |
| Sodium Hydroxide (B78521) (NaOH) | 2.0 | 12 | 65 |
| Potassium Carbonate (K₂CO₃) | 2.0 | 24 | 42 |
The results indicate that strong bases like sodium hydride and potassium tert-butoxide are highly effective, leading to high yields in a relatively short reaction time. Weaker bases such as sodium hydroxide and potassium carbonate are less efficient under these conditions.
The purification and isolation of the final product, this compound, are critical steps to ensure high purity, which is often a stringent requirement for its subsequent applications. The choice of purification method depends on the physical properties of the product and the nature of the impurities present in the crude reaction mixture.
Standard purification techniques for alkoxy-pyridines include extraction, distillation, and column chromatography. semanticscholar.org An initial workup typically involves quenching the reaction mixture with water and extracting the product into an organic solvent. The organic layer is then washed to remove any remaining inorganic salts and dried.
For volatile compounds, fractional distillation under reduced pressure is an effective method for separating the product from less volatile impurities and residual high-boiling solvents. The efficiency of the distillation is dependent on the difference in boiling points between the product and the impurities.
Column chromatography is a versatile and widely used technique for the purification of a broad range of organic compounds. For this compound, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of nonpolar and polar solvents such as hexanes and ethyl acetate, is optimized to achieve good separation of the product from any byproducts or unreacted starting materials. chemrxiv.org Gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for complex mixtures.
In cases where crystalline products are obtained, recrystallization is an excellent method for achieving high purity. This technique relies on the differential solubility of the product and impurities in a chosen solvent system at different temperatures.
Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) may be employed when very high purity is required, particularly for analytical standards or in later stages of pharmaceutical development.
Chemical Reactivity and Transformational Chemistry of 2 Cyclobutylmethoxy 3 Fluoropyridine
Reactions Involving the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack, leading to the formation of N-oxides, N-alkyl, and N-acyl derivatives.
The oxidation of the nitrogen atom in 3-substituted pyridines is a well-established transformation. nih.gov The nitrogen in 2-(cyclobutylmethoxy)-3-fluoropyridine can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orggoogle.com The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule. The N-oxide group is a strong electron-donating group, which can influence subsequent reactions on the pyridine ring. wikipedia.org
The formation of the N-oxide can also open up pathways for rearrangement reactions. For instance, treatment of pyridine N-oxides with reagents like phosphorus oxychloride can lead to the introduction of a chlorine atom at the 2- or 4-position, followed by deoxygenation to yield the corresponding chloropyridine. wikipedia.org
Table 1: Common Reagents for N-Oxidation of Pyridines
| Reagent | Typical Conditions |
|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂), room temperature |
| Hydrogen peroxide/Acetic acid | 70-80 °C |
| Peracetic acid | In situ generation from H₂O₂ and acetic acid |
| Maleic or Phthalic anhydride/H₂O₂ | 30-90 °C |
N-Alkylation and N-Acylation Studies for Charge Modulation
The nucleophilic nitrogen atom of this compound can readily undergo N-alkylation and N-acylation. N-alkylation introduces a positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. This transformation significantly alters the electronic properties of the molecule, making the pyridine ring more susceptible to nucleophilic attack. rsc.org Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. nih.govresearchgate.net
N-acylation, achieved with acylating agents such as acyl chlorides or anhydrides, results in the formation of N-acylpyridinium salts. These intermediates are often highly reactive and can be used in a variety of subsequent transformations. The positive charge on the nitrogen in both N-alkylated and N-acylated derivatives enhances the reactivity of the pyridine ring towards nucleophiles.
Reactivity of the Pyridine Ring System
The substitution pattern of this compound, with an electron-donating alkoxy group at the 2-position and an electron-withdrawing fluorine at the 3-position, creates a unique reactivity profile for the pyridine ring.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. pitt.eduuomustansiriyah.edu.iq However, the presence of the electron-donating 2-cyclobutylmethoxy group can facilitate EAS reactions. The directing effects of the substituents will govern the regioselectivity of such reactions. The alkoxy group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. masterorganicchemistry.com
Considering the positions on the pyridine ring, the likely sites for electrophilic attack would be C-4 and C-6. The C-5 position is meta to the nitrogen and flanked by two substituents, making it sterically and electronically less favorable for attack. The outcome of an EAS reaction will depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Table 2: Predicted Regioselectivity of EAS on this compound
| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C-4 | Activated by 2-alkoxy, deactivated by 3-fluoro | Moderate | Potential site for substitution |
| C-5 | Deactivated by N and 3-fluoro | High | Unlikely site for substitution |
| C-6 | Activated by 2-alkoxy, deactivated by N | Low | Potential site for substitution |
Further Nucleophilic Aromatic Substitution (SNAr) on Unsubstituted Positions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, particularly when activated by electron-withdrawing groups. wikipedia.orgyoutube.com While the fluorine atom at the 3-position could potentially act as a leaving group, SNAr at the unsubstituted positions (C-4 and C-6) is also a possibility, especially with strong nucleophiles. The electron-withdrawing effect of the ring nitrogen facilitates the attack of nucleophiles at the ortho (C-2, C-6) and para (C-4) positions. wikipedia.org
The reaction of this compound with strong nucleophiles, such as organolithium reagents or amides, could potentially lead to substitution at the C-4 or C-6 positions, displacing a hydride ion. This type of reaction is known as the Chichibabin reaction for amination. wikipedia.org
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the fluorine atom can direct deprotonation to the adjacent C-4 position. The use of strong bases, such as lithium amides (e.g., lithium diisopropylamide, LDA) or organolithium reagents, can lead to the formation of a lithiated intermediate. researchgate.netresearchgate.net This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-4 position. researchgate.net
The cyclobutylmethoxy group at the C-2 position might also direct lithiation to the C-3 position, although the presence of the fluorine atom makes this less likely. The regioselectivity of deprotonation will depend on the specific base used and the reaction conditions. The resulting organometallic species is a versatile intermediate for the synthesis of more complex derivatives. researchgate.net
Transformations of the Cyclobutylmethoxy Moiety
The cyclobutylmethoxy substituent presents several avenues for chemical modification, including cleavage of the ether bond and functionalization of the aliphatic carbocycle.
Ethers are generally characterized by their chemical stability, making them useful as solvents and protecting groups. However, the carbon-oxygen bond of the ether in this compound can be cleaved under strongly acidic conditions. libretexts.org This reaction is a fundamental deprotection strategy to unmask the 2-hydroxy functional group on the pyridine ring.
The cleavage typically proceeds via a nucleophilic substitution mechanism after protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.compressbooks.pub The protonation step converts the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms. masterorganicchemistry.com
For this compound, the substitution is overwhelmingly likely to occur via an Sₙ2 mechanism at the less sterically hindered methylene (B1212753) carbon of the cyclobutylmethoxy group. libretexts.orgmasterorganicchemistry.com Attack at the sp²-hybridized C2 carbon of the pyridine ring is energetically unfavorable. This selective cleavage results in the formation of 3-fluoro-2-hydroxypyridine (B75413) and a corresponding cyclobutylmethyl halide. Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving aryl alkyl ethers. masterorganicchemistry.com
Table 1: Reagents for Ether Cleavage of this compound
| Reagent | Expected Products | Mechanism |
| Hydroiodic Acid (HI) | 3-Fluoro-2-hydroxypyridine + Cyclobutylmethyl iodide | Sₙ2 |
| Hydrobromic Acid (HBr) | 3-Fluoro-2-hydroxypyridine + Cyclobutylmethyl bromide | Sₙ2 |
| Boron Tribromide (BBr₃) | 3-Fluoro-2-hydroxypyridine + Cyclobutylmethyl bromide | Lewis Acid-mediated |
The cyclobutane (B1203170) ring is a strained carbocycle that, while relatively inert compared to other small rings like cyclopropane, can undergo specific functionalization reactions. nih.gov Direct C-H functionalization of the cyclobutyl ring in this compound, without altering the rest of the molecule, presents a synthetic challenge due to the presence of other reactive sites.
Hypothetically, free-radical halogenation could introduce functionality onto the cyclobutyl ring. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation could lead to the formation of brominated derivatives. The reaction would likely produce a mixture of isomers, with substitution occurring at the C1, C2, or C3 positions of the cyclobutyl ring. Other advanced C-H activation methodologies could potentially offer routes to more selective derivatization, although this would require careful selection of catalysts to avoid competing reactions at the pyridine core. The introduction of functional groups such as hydroxyl, amino, or carbonyl moieties onto the cyclobutyl ring would significantly alter the compound's physicochemical properties.
Table 2: Potential Derivatization Reactions of the Cyclobutyl Ring
| Reaction Type | Reagents | Potential Product(s) |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light | 2-((Bromocyclobutyl)methoxy)-3-fluoropyridine (isomer mixture) |
| C-H Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Potential for ring-opening or complex mixture of oxidized products |
The alkyl ether chain in this compound is generally robust and resistant to a wide range of chemical conditions.
Reduction: The ether linkage is highly stable towards reduction. Catalytic hydrogenation or treatment with common reducing agents (e.g., NaBH₄, LiAlH₄) will not cleave the C-O bonds of the ether under standard conditions. Reductive transformations of the molecule will preferentially occur at the pyridine ring.
Oxidation: While ethers are relatively unreactive towards oxidation, reactions can be forced under harsh conditions. Oxidation could potentially occur at the methylene (-CH₂-) carbon adjacent to the ether oxygen. Such reactions, often proceeding through radical mechanisms, could lead to the formation of hydroperoxides or, upon further transformation, esters or lactones, though this would likely involve cleavage of the ether bond. However, the pyridine ring itself is susceptible to oxidation (e.g., N-oxide formation), and selective oxidation of the alkyl ether chain would be synthetically challenging.
Hydrogenation and Reductive Transformations of the Pyridine Core
The reduction of the 3-fluoropyridine (B146971) core of the molecule into its corresponding 3-fluoropiperidine (B1141850) is a significant transformation, as fluorinated piperidines are valuable motifs in medicinal chemistry. nih.govacs.org The direct hydrogenation of fluoropyridines presents challenges, including potential catalyst poisoning by the nitrogen heterocycle and undesired hydrodefluorination. nih.gov
Recent advancements have established robust protocols for this transformation. A prominent strategy is the rhodium-catalyzed dearomatization-hydrogenation (DAH) process. nih.govspringernature.com This one-pot method utilizes a rhodium complex in the presence of a borane (B79455) reagent like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) to achieve complete saturation of the pyridine ring. nih.gov This process is known for its high diastereoselectivity, yielding all-cis-(multi)fluorinated piperidines. When applied to this compound, this method is expected to produce cis-2-(cyclobutylmethoxy)-3-fluoropiperidine with high selectivity.
An alternative approach involves heterogeneous hydrogenation using a palladium-based catalyst. nih.govacs.org This method often requires acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction and prevents catalyst deactivation. This process is also noted for its excellent cis-selectivity in the formation of the fluorinated piperidine (B6355638) product. nih.gov The choice of catalyst, solvent, and acid is crucial for optimizing the reaction and minimizing side reactions like hydrodefluorination. acs.org
Table 3: Catalytic Systems for the Hydrogenation of the 3-Fluoropyridine Core
| Catalytic System | Reagents & Conditions | Expected Product | Key Features |
| Rhodium-catalyzed DAH | [Rh(COD)Cl]₂ / CAAC catalyst, HBpin, H₂ (gas), THF solvent nih.gov | cis-2-(Cyclobutylmethoxy)-3-fluoropiperidine | High diastereoselectivity, one-pot process |
| Heterogeneous Palladium | Pd/C, H₂ (gas), Brønsted acid (e.g., HCl), MeOH solvent nih.gov | cis-2-(Cyclobutylmethoxy)-3-fluoropiperidine | Robust, commercially available catalyst, chemoselective |
Spectroscopic and Advanced Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A complete NMR characterization of 2-(Cyclobutylmethoxy)-3-fluoropyridine would involve the acquisition and analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the cyclobutyl ring, and the methylene (B1212753) bridge of the methoxy (B1213986) group. Key analytical points would include:
Chemical Shift (δ) : The position of each signal indicates the electronic environment of the protons. Protons on the aromatic pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), while those on the aliphatic cyclobutyl and methylene groups would be found in the upfield region (typically δ 1.0-4.5 ppm).
Integration : The area under each signal would be proportional to the number of protons it represents, confirming the count of hydrogens in each distinct group.
Multiplicity (Splitting Pattern) : Spin-spin coupling between adjacent, non-equivalent protons would split signals into patterns (e.g., doublets, triplets, multiplets), revealing which protons are bonded to neighboring carbons.
¹³C NMR Spectroscopy : This spectrum reveals the number and electronic environment of the carbon atoms. For this compound, ten distinct signals would be expected, corresponding to each unique carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. Carbons of the pyridine ring would resonate at lower field compared to the aliphatic carbons of the cyclobutylmethoxy group.
¹⁹F NMR Spectroscopy : As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nist.gov The spectrum for this molecule would show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal is highly sensitive to the electronic environment. nist.govbath.ac.uk Furthermore, coupling between the fluorine nucleus and nearby protons (e.g., H-4 on the pyridine ring) would provide crucial information for assigning the proton signals and confirming the substitution pattern.
A hypothetical data table for the NMR analysis would be structured as follows:
Table 1: Expected NMR Data Structure for this compound
| Spectrum | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|---|
| ¹H NMR | Pyridine-H | - | - | - | - |
| -OCH₂- | - | - | - | - | |
| Cyclobutyl-H | - | - | - | - | |
| ¹³C NMR | Pyridine-C | - | - | - | - |
| -OCH₂- | - | - | - | - | |
| Cyclobutyl-C | - | - | - | - | |
| ¹⁹F NMR | Pyridine-F | - | - | - | - |
Data is hypothetical as experimental values are not publicly available.
To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum connect protons that are coupled, typically over two or three bonds. This would be used to trace the connectivity within the pyridine ring and the cyclobutyl ring systems separately.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It is invaluable for assigning the carbon spectrum based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is critical for connecting different fragments of the molecule, for instance, by showing a correlation between the methylene (-OCH₂-) protons and the C-2 carbon of the pyridine ring, as well as with carbons of the cyclobutyl ring. It is also the primary method for assigning quaternary (non-protonated) carbons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₂FNO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺).
The mass spectrum would display a peak for the molecular ion, and its measured mass-to-charge ratio (m/z) would be compared to the calculated exact mass. The fragmentation pattern, resulting from the breakup of the energetically unstable molecular ion, would provide further structural proof. Expected fragmentation pathways could include:
Loss of the cyclobutyl group.
Cleavage of the ether bond, leading to fragments corresponding to the fluoropyridine and cyclobutylmethoxy moieties.
Fragmentation of the pyridine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are used to identify the presence of specific functional groups.
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyridine ring and the aliphatic cyclobutyl group, C-O-C stretching of the ether linkage, C=C and C=N stretching vibrations within the aromatic ring, and a strong C-F stretching band.
Raman Spectroscopy : Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring that may be weak in the IR spectrum.
X-ray Crystallography for Definitive Solid-State Structure Determination (if suitable crystals are obtained)
If a single crystal of sufficient quality can be grown, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the molecular structure in the solid state. This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This method would confirm the connectivity and stereochemistry of this compound beyond any doubt.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC, SFC)
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.
GC-MS (Gas Chromatography-Mass Spectrometry) : If the compound is sufficiently volatile and thermally stable, GC-MS can be used to separate it from other components in a mixture. The retention time from the GC provides a measure of purity, while the coupled mass spectrometer confirms the identity of the eluting peak.
HPLC (High-Performance Liquid Chromatography) : HPLC is a versatile technique for purity analysis and purification. A sample is passed through a column under high pressure, and a detector (e.g., UV-Vis) measures the components as they elute. The area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.
SFC (Supercritical Fluid Chromatography) : SFC uses a supercritical fluid (often CO₂) as the mobile phase and is particularly useful for separating chiral isomers if applicable.
Computational and Theoretical Studies of 2 Cyclobutylmethoxy 3 Fluoropyridine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the microscopic world of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide array of molecular properties with remarkable accuracy. For 2-(Cyclobutylmethoxy)-3-fluoropyridine, these calculations are instrumental in characterizing its fundamental electronic and structural nature.
The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its physical and chemical properties. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds, multiple energy minima, or conformers, may exist.
A systematic conformational search is typically performed to identify the various stable conformers. This involves rotating the dihedral angles associated with the cyclobutylmethoxy group and the ether linkage to the pyridine (B92270) ring. Each generated structure is then subjected to geometry optimization using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). science.gov The relative energies of the optimized conformers are then calculated to determine their populations at a given temperature.
Interactive Data Table: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |
| A | 178.5 | 0.00 |
| B | -65.2 | 1.25 |
| C | 68.9 | 1.30 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The analysis of the conformational landscape reveals the most stable conformer and the energy barriers between different conformations, providing insights into the molecule's flexibility and dynamics.
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Interactive Data Table: FMO Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 5.87 |
| Electronegativity (χ) | 3.915 |
| Chemical Hardness (η) | 2.935 |
| Global Electrophilicity (ω) | 2.61 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the pyridine ring, highlighting its basicity and propensity for protonation or coordination to metal centers. The area around the fluorine atom would also exhibit negative potential due to its high electronegativity. Positive potential would be expected on the hydrogen atoms of the cyclobutyl and methoxy (B1213986) groups.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry offers a powerful means to investigate the mechanisms of chemical reactions, providing detailed information about the transition states and intermediates that are often difficult to observe experimentally.
The synthesis of this compound can be envisioned through several routes. A plausible pathway involves the nucleophilic aromatic substitution (SNAr) reaction between 2,3-difluoropyridine (B50371) and sodium cyclobutylmethoxide. Computational studies can be employed to investigate the feasibility of this and other proposed synthetic routes. By calculating the reaction energies and activation barriers for each step, the most energetically favorable pathway can be identified. This in silico approach can guide experimental efforts, saving time and resources. researchgate.net
Another potential route could involve the Williamson ether synthesis, reacting 3-fluoro-2-pyridone with a cyclobutylmethyl halide. Computational modeling can assess the relative merits of these different synthetic strategies.
For a given reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction kinetics. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate and optimize transition state structures.
For the proposed SNAr synthesis of this compound, the transition state would involve the formation of a Meisenheimer complex, where the cyclobutylmethoxide is partially bonded to the C2 position of the pyridine ring and the fluorine atom is partially detached. Vibrational frequency calculations are performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Interactive Data Table: Calculated Activation Energies for a Proposed Synthetic Step
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| SNAr | 2,3-Difluoropyridine + Sodium Cyclobutylmethoxide | [Meisenheimer Complex]‡ | This compound + NaF | 18.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
By elucidating the energetic landscape of the reaction, computational chemistry provides a detailed mechanistic understanding that is invaluable for optimizing reaction conditions and exploring the synthesis of related compounds.
Theoretical Predictions of Structure-Reactivity Correlations
Theoretical predictions of structure-reactivity relationships for this compound are primarily derived from quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. researchgate.netnanobioletters.com These studies focus on elucidating the molecule's electronic properties to predict its chemical behavior.
Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap are calculated to assess chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating character of the cyclobutylmethoxy group are expected to significantly influence the electronic distribution within the pyridine ring.
Molecular Electrostatic Potential (MEP) maps are another critical tool. nanobioletters.com These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). In the case of this compound, the nitrogen atom of the pyridine ring is expected to be an electron-rich center, while the hydrogen atoms and the region around the fluorine atom may exhibit positive electrostatic potential.
Calculations of atomic charges, such as Mulliken or Natural Bond Orbital (NBO) charges, provide quantitative data on the electron distribution among the atoms. researchgate.net This information helps in understanding the polarity of bonds and the reactivity of specific atomic sites. The substitution pattern on the pyridine ring—a fluorine atom at position 3 and a cyclobutylmethoxy group at position 2—creates a unique electronic environment that dictates its interaction with other chemical species.
Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data are illustrative, based on typical values for similar heterocyclic compounds, and would be determined via specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | ~ 3.5 Debye | Measures the overall polarity of the molecule. |
| Mulliken Charge on N1 | ~ -0.60 e | Indicates a significant negative charge, making it a likely H-bond acceptor. |
| Mulliken Charge on F | ~ -0.45 e | Shows the high electronegativity and electron-rich nature of the fluorine atom. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with surrounding environments, such as solvents or biological macromolecules. nih.gov
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale of nanoseconds to microseconds. For a molecule like this compound, simulations can reveal the preferred conformations of the flexible cyclobutylmethoxy side chain. The puckering of the cyclobutane (B1203170) ring and the rotation around the C-O and C-C single bonds can be analyzed to understand the molecule's conformational landscape.
Simulations in an aqueous environment can be used to study solvation effects, including the formation and dynamics of hydrogen bonds between the pyridine nitrogen or fluorine atom and water molecules. The results can provide information on the molecule's solubility and how it is stabilized by the solvent.
Furthermore, MD simulations are invaluable for investigating interactions with biological targets. nih.gov For instance, if this compound were being studied as a potential ligand for a protein, MD simulations could be used to assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies. mdpi.com Such simulations often start with a docked pose of the ligand in the protein's binding site and are run for extended periods to observe the dynamic stability and interaction patterns. nih.gov
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water Note: These parameters represent a common setup for an all-atom MD simulation.
| Parameter | Value / Type | Purpose |
| Simulation Software | GROMACS, AMBER | Widely used packages for performing MD simulations. nih.gov |
| Force Field | GROMOS, CHARMM, AMBER | A set of parameters describing the potential energy of the system's particles. |
| System Composition | 1 molecule of the compound + ~5000 water molecules | Creates a solvated system to mimic physiological conditions. |
| Box Type | Cubic or Triclinic | Defines the periodic boundary conditions for the simulation. |
| Simulation Time | 100 - 500 ns | The duration of the simulation, chosen to observe the molecular motions of interest. mdpi.com |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate body temperature. |
| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman) for a constant pressure ensemble. |
| Timestep | 2 fs | The interval between calculations of forces and positions. |
Analysis of the simulation trajectory can yield important data on structural stability (e.g., Root Mean Square Deviation - RMSD), compactness (e.g., Radius of Gyration - Rg), and specific intermolecular interactions, providing a dynamic picture of the molecule's behavior at the atomic level.
Applications of 2 Cyclobutylmethoxy 3 Fluoropyridine in Synthetic Organic Chemistry
Role as a Versatile Building Block in the Synthesis of Complex Molecules
The strategic combination of a 3-fluoropyridine (B146971) ring and a 2-alkoxy substituent makes 2-(Cyclobutylmethoxy)-3-fluoropyridine a valuable building block for organic synthesis. The pyridine (B92270) core is a ubiquitous scaffold in pharmaceuticals, and the presence of fluorine at the 3-position offers specific advantages for molecular design. mdpi.comnih.gov The 2-alkoxy group, particularly the cyclobutylmethoxy moiety, provides a handle to modulate steric properties and lipophilicity while also influencing the electronic nature of the pyridine ring. nih.gov
The this compound scaffold is an excellent starting point for the synthesis of more complex fluorinated heterocyclic systems. The inherent reactivity of the pyridine ring, combined with the directing and electronic effects of its substituents, allows for a range of chemical transformations.
Hydrogenation to Fluorinated Piperidines: One significant application is the catalytic hydrogenation of the pyridine ring to yield the corresponding 2-(cyclobutylmethoxy)-3-fluoropiperidine. Fluorinated piperidines are highly sought-after motifs in drug discovery, as they introduce three-dimensionality while maintaining the beneficial properties of the fluorine substituent. nih.gov The cis-selectivity often observed in the heterogeneous hydrogenation of fluoropyridines allows for predictable stereochemical outcomes. nih.gov
Cycloaddition Reactions: While the pyridine ring is aromatic, it can participate in cycloaddition reactions under specific conditions, especially after initial dearomatization. Methodologies developed for other pyridine systems could potentially be applied to create novel fused or bridged heterocyclic structures, further expanding the chemical space accessible from this building block. nih.gov
Annulation and Ring-Forming Reactions: The existing functionality can direct further C-H activation or cross-coupling reactions at other positions of the pyridine ring (C4, C5, C6) to build fused ring systems, such as furopyridines or thienopyridines, which are themselves important pharmacophores. The development of rhodium(III)-catalyzed C-H functionalization approaches for preparing substituted 3-fluoropyridines highlights the utility of such precursors in constructing diverse heterocyclic frameworks. escholarship.org
The synthesis of these novel systems is critical, as the development of effective pathways to new fluorinated nitrogen heterocycles remains a high-priority task in medicinal chemistry. researchgate.net
The structure of this compound is well-suited for incorporation into larger, polyfunctional molecules. The 3-fluoropyridine moiety can act as a central scaffold to which other functional groups are attached.
The pyridine nitrogen provides a site for N-oxidation or quaternization, altering the electronic properties of the ring and enabling subsequent reactions. The remaining C-H bonds on the pyridine ring are potential sites for late-stage functionalization. For instance, methodologies for C-H fluorination or nucleophilic aromatic substitution (SNAr) on related fluoropyridine systems demonstrate the potential for further derivatization. nih.govacs.org The fluorine atom at the C3 position and the alkoxy group at C2 activate the C4 and C6 positions towards nucleophilic attack, while also being susceptible to metallation and subsequent cross-coupling reactions, providing pathways to biaryl or other complex systems.
The table below summarizes potential synthetic transformations for integrating this building block into more complex scaffolds.
| Transformation Type | Target Position(s) | Potential Reagents/Conditions | Resulting Structure |
| Catalytic Hydrogenation | Pyridine Ring | H₂, Pd/C, acidic conditions | 2-(Cyclobutylmethoxy)-3-fluoropiperidine |
| C-H Functionalization | C4, C5, C6 | Transition metal catalysts (e.g., Rh, Pd) | Substituted Pyridine Derivatives |
| Nucleophilic Aromatic Substitution | C4, C6 | Strong nucleophiles (e.g., organolithiums) | 4- or 6-Substituted Pyridine Derivatives |
| N-Oxidation | Pyridine Nitrogen | m-CPBA | This compound N-oxide |
Development as a Scaffold for Structure-Activity Relationship (SAR) Investigations in Chemical Biology
In chemical biology and drug discovery, the systematic modification of a lead compound to understand its interaction with a biological target is crucial. This process, known as structure-activity relationship (SAR) investigation, relies on scaffolds that allow for facile and diverse chemical modifications. researchgate.net The this compound structure is an exemplary scaffold for such studies due to the distinct opportunities for modification at both the side chain and the heterocyclic core.
The cyclobutylmethoxy group at the C2 position offers a prime target for modification to probe the steric and hydrophobic requirements of a binding pocket. The cyclobutane (B1203170) ring itself is a valuable motif in medicinal chemistry, known for its ability to confer conformational rigidity and improve metabolic stability compared to linear alkyl chains. nih.gov SAR studies would involve synthesizing a library of analogs where this group is systematically altered.
Common modification strategies include:
Varying Ring Size: Replacing the cyclobutyl group with cyclopropyl, cyclopentyl, or cyclohexyl rings to determine the optimal ring size for biological activity.
Introducing Heteroatoms: Incorporating an oxygen or nitrogen atom into the cycloalkyl ring (e.g., creating tetrahydrofuranyl or azetidinyl analogs) to introduce hydrogen bonding capabilities and alter polarity.
Altering the Linker: Changing the ether linkage to an amine, thioether, or sulfone to evaluate the impact of the connecting atom on binding affinity and pharmacokinetic properties.
Modifying Steric Bulk: Introducing substituents on the cyclobutyl ring or replacing it with branched alkyl groups (e.g., isobutyl, neopentyl) to explore detailed steric interactions. biomedres.us
These modifications allow researchers to map the topology of the target's binding site and optimize drug-receptor interactions. biomedres.us
| Modification Type | Example Analog Structure | Rationale for Synthesis |
|---|---|---|
| Ring Size Variation | 2-(Cyclopentylmethoxy)-3-fluoropyridine | To probe the effect of increased lipophilicity and altered conformation of the cycloalkane ring on target binding. |
| Linker Modification | N-Cyclobutylmethyl-3-fluoropyridin-2-amine | To introduce a hydrogen bond donor (N-H) and evaluate the electronic difference between an ether and an amine linkage. |
| Introduction of Heteroatoms | 3-Fluoro-2-((tetrahydrofuran-3-yl)methoxy)pyridine | To increase polarity and introduce a potential hydrogen bond acceptor within the side chain. |
| Steric Bulk Alteration | 2-((1-Methylcyclobutyl)methoxy)-3-fluoropyridine | To explore tolerance for increased steric bulk near the ether linkage and restrict bond rotation. |
Key modifications to the pyridine core would include:
Positional Isomerism of Fluorine: Synthesizing analogs with the fluorine atom at the C5 or C6 position to assess the importance of its location for activity. This would significantly alter the dipole moment and electronic distribution of the ring.
Substitution at C4, C5, and C6: Introducing a range of small substituents (e.g., methyl, chloro, cyano, methoxy) at the remaining positions on the ring to probe for additional electronic or steric interactions with the target. nih.govresearchgate.net
Replacement of Fluorine: Substituting the fluorine atom with hydrogen, chlorine, or a methyl group to create a baseline understanding of the fluorine atom's contribution to activity, whether through electronic effects or direct interactions like hydrogen bonding.
| Modification Type | Example Analog Structure | Rationale for Synthesis |
|---|---|---|
| Positional Fluorine Isomerism | 2-(Cyclobutylmethoxy)-5-fluoropyridine | To evaluate the impact of the fluorine's position on ring electronics, pKa, and potential receptor interactions. |
| Additional Ring Substitution | 5-Chloro-2-(cyclobutylmethoxy)-3-fluoropyridine | To introduce an electron-withdrawing group and explore an additional interaction point with the biological target. |
| Fluorine Replacement | 2-(Cyclobutylmethoxy)pyridine | To establish a baseline and quantify the specific contribution of the fluorine atom to the compound's activity and properties. |
| Core Heterocycle Variation | 2-(Cyclobutylmethoxy)-3-fluoropyrazine | To assess the importance of the number and position of nitrogen atoms in the aromatic core for biological function. |
Contribution to the Development of New Synthetic Methodologies
While not a methodology in itself, the existence and demand for molecules like this compound drive the innovation of new synthetic methods. nih.gov The synthesis of polysubstituted pyridines, especially those with specific and potentially challenging substitution patterns (e.g., vicinal alkoxy and fluoro groups), requires robust and selective chemical reactions.
The preparation of this compound likely involves the nucleophilic substitution of a halide (e.g., chlorine or fluorine) at the C2 position of a 2,3-dihalopyridine with sodium or potassium cyclobutylmethoxide. The efficiency and regioselectivity of such reactions are often challenging. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine, highlighting the differential reactivity of halopyridines. nih.govacs.org Therefore, developing mild and highly selective methods for synthesizing 2-alkoxy-3-fluoropyridines is an active area of research.
Furthermore, this compound can serve as a benchmark substrate for testing new reactions. For example:
Novel C-H Activation Reactions: New catalysts designed for the regioselective C-H functionalization of electron-deficient heterocycles could be tested on this scaffold to demonstrate their utility and scope.
Late-Stage Fluorination: Methodologies aiming for the late-stage fluorination of complex molecules could use the non-fluorinated analog, 2-(cyclobutylmethoxy)pyridine, as a substrate to test for selectivity at the C3 position.
Decarboxylative or Denitrative Couplings: If synthesized from a precursor containing a carboxylic acid or nitro group, this compound would be an outcome of modern cross-coupling strategies that avoid harsh conditions.
Thus, the demand for specific, functionalized building blocks like this compound directly fuels the advancement of synthetic organic chemistry by creating a need for more efficient, selective, and versatile reaction methodologies. organic-chemistry.org
Exploration of Catalytic Properties
Substituted pyridines can act as nucleophilic catalysts in a variety of organic transformations. nih.gov The electronic properties of the pyridine ring in this compound, influenced by both the electron-donating alkoxy group and the electron-withdrawing fluorine atom, could lead to unique catalytic activities. While no specific catalytic applications have been documented for this compound, its potential in areas such as acylation reactions could be a subject of future research. The catalytic activity of pyridines can be enhanced by para-substituents that increase the electron density on the nitrogen atom. nih.gov
Potential for Ligand Design in Organometallic Chemistry
Pyridine and its derivatives are widely used as ligands in organometallic chemistry. wikipedia.orgchemscene.comresearchgate.netalfachemic.com The nitrogen atom of the pyridine ring can coordinate to a wide range of metal centers, and the electronic and steric properties of the substituents on the ring can be used to tune the properties of the resulting metal complexes. acs.orgacs.org
The presence of both a fluorine atom and a cyclobutylmethoxy group in this compound makes it an interesting candidate for ligand design. The fluorine atom's electron-withdrawing nature would decrease the basicity of the pyridine nitrogen, potentially influencing the stability and reactivity of the corresponding metal complex. The sterically demanding cyclobutylmethoxy group could also play a role in controlling the coordination geometry around the metal center and influencing the selectivity of catalytic reactions. beilstein-journals.org
Future Research Directions and Perspectives for 2 Cyclobutylmethoxy 3 Fluoropyridine
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of pyridine (B92270) derivatives often involves methods that are not environmentally benign, utilizing hazardous solvents, toxic reagents, and generating significant waste. researchgate.net Future research must prioritize the development of sustainable and green chemistry approaches for the synthesis of 2-(Cyclobutylmethoxy)-3-fluoropyridine. These modern synthetic strategies aim to reduce environmental impact, improve energy efficiency, and lower production costs. mdpi.com
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes, increase product yields, and enhance purity by providing rapid and uniform heating. mdpi.comrasayanjournal.co.in
Catalytic Approaches: The use of recyclable and reusable catalysts, such as heterogeneous catalysts or organocatalysts, can minimize waste and avoid the use of stoichiometric toxic reagents. researchgate.netbhu.ac.inrsc.org For instance, developing protocols using catalysts like activated fly ash or reusable nanocrystals could offer eco-friendly alternatives. bhu.ac.inrsc.org
Green Solvents and Solvent-Free Reactions: Replacing conventional volatile organic compounds with greener solvents like water, ionic liquids, or supercritical fluids is a crucial step. rasayanjournal.co.in Furthermore, solvent-less approaches, such as mechanochemical grinding or solid-state reactions, represent a highly sustainable option by eliminating solvent use entirely. mdpi.comrasayanjournal.co.in
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates can significantly improve efficiency and atom economy, fulfilling key principles of green chemistry. rasayanjournal.co.innih.gov
| Green Chemistry Approach | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. mdpi.comrasayanjournal.co.in |
| Reusable Catalysts | Minimized waste, cost-effectiveness, environmental friendliness. researchgate.netbhu.ac.in |
| Solvent-Free Reactions | Elimination of hazardous solvents, reduced waste, simplified workup. mdpi.comrasayanjournal.co.in |
| Multicomponent Reactions | Increased atom economy, operational simplicity, reduced synthesis steps. rasayanjournal.co.innih.gov |
Investigation of Advanced and Unprecedented Derivatization Strategies
To fully explore the chemical space around the this compound core, research into advanced derivatization strategies is essential. Moving beyond classical substitution reactions, future efforts should focus on novel methods for functionalizing the pyridine ring, enabling the creation of analogues with unique properties.
Promising research avenues include:
Late-Stage Functionalization: Developing methods for introducing new functional groups into the molecule at a late stage of the synthesis allows for the rapid generation of a diverse library of derivatives from a common intermediate. This is particularly valuable in drug discovery.
C-H Bond Activation/Functionalization: Direct activation and functionalization of the C-H bonds on the pyridine ring is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes.
Novel Coupling Chemistries: Exploring new cross-coupling reactions, potentially using photoredox or electro-catalysis, can provide access to previously inaccessible derivatives. These mild reaction conditions often exhibit broad functional group tolerance.
Bio-catalysis: Employing enzymes to perform selective transformations on the pyridine scaffold can offer unparalleled chemo-, regio-, and stereoselectivity under environmentally friendly conditions.
Expanding its Utility as a Chemical Intermediate in Emerging Fields
The unique combination of a fluorinated pyridine ring and a cyclobutylmethoxy group suggests that this compound could be a valuable intermediate in fields beyond its current use. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules. nih.govresearchgate.net
Future applications to be investigated:
Agrochemicals: Many modern herbicides and insecticides contain pyridine-based scaffolds. youtube.com The specific substitution pattern of this compound could be leveraged to develop new, more effective, and potentially safer crop protection agents.
Materials Science: Fluorinated organic compounds are increasingly used in the development of advanced materials, such as organic light-emitting diodes (OLEDs), liquid crystals, and polymers with specialized properties. The dielectric properties and polarity imparted by the C-F bond could be exploited in these applications.
Chemical Biology: The compound could serve as a starting point for the design of chemical probes, molecular imaging agents, or fragments for fragment-based drug discovery campaigns targeting novel biological pathways.
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of compounds for screening in drug discovery and materials science necessitates the use of automated and high-throughput synthesis methods. researchgate.net Adapting the synthesis and derivatization of this compound for these platforms is a critical future direction.
Key developments in this area would involve:
Flow Chemistry: Converting batch synthesis processes to continuous flow systems can offer superior control over reaction parameters, improved safety, and easier scalability. vcu.edu This technology is particularly well-suited for handling hazardous reagents or intermediates and can significantly reduce production costs. vcu.edu
Solid-Phase Synthesis: Attaching the pyridine scaffold to a solid support would enable the use of excess reagents to drive reactions to completion, followed by simple filtration and washing steps for purification, which is ideal for automated parallel synthesis.
Robotic Synthesis Platforms: Designing synthetic routes that are compatible with automated laboratory robots, which can perform reactions, purifications, and analyses with minimal human intervention, will accelerate the discovery of new derivatives. chemrxiv.orgsynplechem.com These systems often utilize pre-packaged reagents in capsules to streamline the process. synplechem.com
| Platform | Key Advantages for Derivatization |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise reaction control, and potential for cost reduction. vcu.edu |
| Solid-Phase Synthesis | Simplified purification, suitability for automation, and ability to drive reactions to completion. researchgate.net |
| Automated Robotic Systems | High-throughput capability, increased reproducibility, and reduced manual labor. chemrxiv.orgsynplechem.com |
Application of Advanced Spectroscopic Techniques for Deeper Insight (beyond routine methods)
While routine spectroscopic methods like standard NMR and IR are sufficient for basic characterization, a deeper understanding of the structural, conformational, and electronic properties of this compound and its derivatives requires more advanced techniques. nih.gov
Future research should employ:
Multidimensional NMR Spectroscopy: Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) can unambiguously determine the connectivity and spatial relationships between atoms, which is crucial for complex derivatives.
Solid-State NMR (ssNMR): This technique provides invaluable information about the structure and dynamics of the molecule in the solid state, which is essential for understanding polymorphism and for characterizing materials. nih.gov
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) or ion mobility-mass spectrometry can provide detailed structural information and help in the analysis of complex mixtures.
Raman Spectroscopy: This vibrational spectroscopy technique is complementary to IR and can offer unique insights into the molecular structure, particularly for symmetric vibrations and for analysis in aqueous media. unizar-csic.es Surface-Enhanced Raman Spectroscopy (SERS) could be used for ultra-sensitive detection and analysis. mdpi.com
X-ray Crystallography: Obtaining a single-crystal X-ray structure provides the definitive three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into bond lengths, angles, and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
